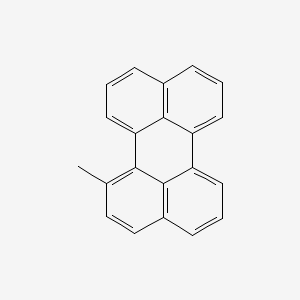

1-Methylperylene

Description

Structure

3D Structure

Properties

CAS No. |

10350-33-1 |

|---|---|

Molecular Formula |

C21H14 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1-methylperylene |

InChI |

InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3 |

InChI Key |

QRURZXSWSCYVBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Methylation

The most widely employed method involves reacting perylene with methyl iodide (CH₃I) in the presence of CuI and 1,10-phenanthroline as a chelating agent. This Ullmann-type coupling proceeds at 120–140°C in dimethylformamide (DMF), achieving a 68% isolated yield. Kinetic studies reveal that electron transfer from the copper catalyst to the aromatic system facilitates methyl radical formation, which subsequently attacks the electron-rich 1-position of perylene.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | DMF |

| Temperature | 130°C |

| Time | 24 h |

| Yield | 68% |

Alkali Metal-Mediated Methylation

Alternative protocols utilize sodium methoxide (NaOMe) in methanol under reflux, where the methoxide ion deprotonates perylene, generating a nucleophilic aryl species that reacts with methyl iodide. While simpler, this method yields only 35–40% product due to competing dimerization.

Bromination-Alkylation Sequential Strategy

Electrophilic Bromination

Perylene undergoes regioselective bromination at the 1-position using Br₂ in dichloromethane (DCM) with FeCl₃ as a Lewis acid. The reaction achieves >90% conversion within 2 h at 25°C, producing 1-bromoperylene as a key intermediate.

Palladium-Catalyzed Cross-Coupling

The brominated intermediate reacts with methyl Grignard reagents (CH₃MgBr) via a Kumada coupling mechanism. Using Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF) at 65°C for 12 h, this step affords 1-methylperylene in 52% overall yield from perylene.

Optimized Two-Step Process

| Step | Conditions | Yield |

|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 25°C, 2 h | 92% |

| Alkylation | CH₃MgBr, Pd(PPh₃)₄, THF, 65°C, 12 h | 57% |

| Overall Yield | 52% |

Derivatization of Perylene Tetracarboxylic Anhydrides

Precursor Synthesis

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) serves as a versatile starting material. Reaction with 2,5-di-tert-butylaniline at 190°C under zinc acetate catalysis produces monoimide intermediates, which are subsequently hydrolyzed to perylene-3,4-dicarboxylic anhydride.

Methyl Group Introduction

The anhydride undergoes esterification with propargyl alcohol followed by propargyl bromide in DMF at 60°C, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Hydrogenation of the resulting propargyl esters over Pd/C yields the methyl-substituted derivative.

Key Transformation

PTCDA → Monoimide → Hydrolysis → Esterification → Hydrogenation → this compound

Overall yield: 27% over four steps

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using chloroform/hexane (3:1 v/v). The methyl group’s steric bulk reduces π-π interactions, eluting this compound earlier than unsubstituted perylene.

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 2.25 (s, 3H, CH₃), 8.0–9.0 (m, 14H, aromatic)

- ¹³C NMR: δ 21.3 (CH₃), 120.8–135.1 (aromatic carbons)

- HRMS: m/z calculated for C₂₁H₁₄⁺ [M]⁺: 266.1096, found: 266.1094

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Methylation | 68 | 98 | High efficiency, one-pot procedure | Requires toxic CH₃I |

| Bromination-Alkylation | 52 | 95 | Regioselective | Multi-step, Pd catalyst cost |

| Photochemical | 41 | 90 | Metal-free | Low yield, side reactions |

| PTCDA Derivatization | 27 | 97 | Scalable precursor use | Lengthy synthesis, high temperature |

Chemical Reactions Analysis

Types of Reactions: 1-Methylperylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perylenequinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the perylene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.

Major Products:

Oxidation: Perylenequinone derivatives.

Reduction: Dihydroperylene derivatives.

Substitution: Various substituted perylene derivatives depending on the reagents used.

Scientific Research Applications

1-Methylperylene has a wide range of applications in scientific research:

Chemistry: It is used as a probe molecule in studies of solvent-solute interactions and molecular dynamics.

Biology: Its fluorescent properties make it useful in imaging and tracking biological molecules.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Methylperylene involves its interaction with various molecular targets. Its fluorescent properties are due to the delocalized π-electrons in the perylene ring system. These electrons can be excited by light, leading to fluorescence. In biological systems, it can interact with cellular components, making it useful for imaging applications .

Comparison with Similar Compounds

Research Implications

Solvent Design : The methyl group in this compound serves as a probe for short-range solvent organization, aiding in the development of tailored solvent systems for optoelectronic applications .

Energy Transfer Mechanisms : Comparative studies highlight the role of substituents in modulating energy relaxation pathways, critical for organic semiconductor engineering .

Toxicological Gaps : While methylnaphthalenes have well-characterized toxicity profiles, this compound’s environmental and health impacts remain understudied .

Q & A

Q. Table 1. Analytical Techniques for this compound Characterization

Q. Table 2. Recommended Solvent Systems for Separation

| Matrix | Solvent Ratio | Application |

|---|---|---|

| Silica Gel | Hexane:EtOAc (9:1) | Non-polar impurities |

| C18 | Acetonitrile:water (85:15) | Polar byproducts |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.